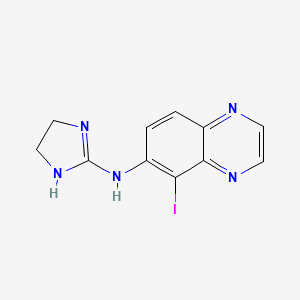

N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE

説明

Quinoxaline Derivatives: Historical Context and Classification

Quinoxaline derivatives constitute a pivotal class of heterocyclic compounds characterized by the substitution of nitrogen atoms for carbon atoms within the naphthalene ring system. These compounds possess the molecular formula C₈H₆N₂ and are formed through the fusion of two aromatic rings: benzene and pyrazine. The historical development of quinoxaline chemistry dates back to the early investigations of heterocyclic systems, where researchers recognized the potential of these nitrogen-containing bicyclic structures for various applications.

The classification of quinoxaline derivatives is based on the substitution patterns and functional groups attached to the core quinoxaline framework. While quinoxalines are rare in their natural state, their synthesis has proven remarkably accessible through various methodological approaches. The ease of synthetic preparation has contributed significantly to the widespread investigation of quinoxaline derivatives across multiple research domains, from materials science to pharmaceutical development.

The structural diversity within the quinoxaline family encompasses numerous derivatives, including carbonylamino-substituted quinoxalines, 2-chloroquinoxaline varieties, and various halogenated analogs. Recent research has emphasized the importance of quinoxaline derivatives in developing compounds with enhanced biological activities, particularly through the incorporation of specific substitution patterns that modulate their physicochemical properties.

The approved nomenclature system for quinoxaline derivatives designates positions 2 and 3 as alpha-positions, providing a standardized framework for describing substitution patterns. This systematic approach to nomenclature has facilitated the development of comprehensive structure-activity relationship studies, enabling researchers to correlate specific structural modifications with desired biological or chemical properties.

Imidazolyl-Quinoxaline Compounds in Chemical Research

Imidazolyl-quinoxaline compounds represent a sophisticated subclass of heterocyclic systems that combine the electronic properties of both quinoxaline and imidazole moieties within a single molecular framework. These hybrid structures have garnered considerable attention in chemical research due to their unique ability to participate in diverse chemical reactions and their potential for exhibiting enhanced biological activities compared to their individual components.

The synthesis of imidazolyl-quinoxaline derivatives has been achieved through various methodological approaches, including bimolecular condensation reactions and coupling procedures. Research conducted by various groups has demonstrated that these compounds can be synthesized in good yields through carefully controlled reaction conditions, often involving microwave assistance to enhance reaction efficiency. The incorporation of imidazole rings into quinoxaline frameworks introduces additional nitrogen-containing heterocyclic functionality, which can significantly alter the electronic distribution and reactivity patterns of the resulting compounds.

Recent investigations have focused on the development of novel imidazolyl-quinoxaline analogs through sophisticated synthetic strategies, including Suzuki cross-coupling reactions and other palladium-catalyzed transformations. These methodological advances have enabled researchers to access previously unavailable structural variants, expanding the chemical space available for biological evaluation and materials applications.

The structural complexity of imidazolyl-quinoxaline compounds provides multiple sites for chemical modification, allowing for fine-tuning of their properties through systematic structural variations. This modular approach to molecular design has proven particularly valuable in medicinal chemistry applications, where specific structural features can be optimized to achieve desired pharmacological profiles.

Structural Significance of the 5-Iodo-6-Amino Substitution Pattern

The 5-iodo-6-amino substitution pattern in quinoxaline derivatives represents a strategically important structural motif that imparts unique chemical and biological properties to the resulting compounds. The presence of iodine at the 5-position introduces a heavy halogen substituent that can significantly influence the electronic properties of the quinoxaline ring system through both inductive and resonance effects.

The iodine substituent serves multiple functional roles within the molecular architecture. As a leaving group, iodine facilitates various substitution reactions, enabling further synthetic elaboration of the quinoxaline framework. The substantial atomic size and polarizability of iodine also contribute to enhanced intermolecular interactions, which can influence the compound's binding affinity to biological targets. Research has demonstrated that iodinated quinoxaline derivatives often exhibit distinct pharmacological profiles compared to their non-halogenated counterparts.

The amino functionality at the 6-position provides a nucleophilic center that can participate in hydrogen bonding interactions and serve as a site for further chemical modification. The strategic placement of the amino group adjacent to the iodine substituent creates a unique electronic environment where the electron-withdrawing nature of the halogen can modulate the basicity and nucleophilicity of the amino group.

Crystallographic studies and computational analyses have revealed that the 5-iodo-6-amino substitution pattern influences the overall molecular geometry and conformational preferences of quinoxaline derivatives. The steric interactions between the iodine atom and adjacent substituents can restrict rotational freedom around certain bonds, potentially leading to enhanced selectivity in biological interactions.

| Structural Feature | Impact on Molecular Properties |

|---|---|

| 5-Iodo Substitution | Enhanced leaving group capability, increased molecular weight, altered electronic distribution |

| 6-Amino Functionality | Hydrogen bonding capacity, nucleophilic reactivity, basic character |

| Combined Pattern | Unique electronic environment, restricted conformational flexibility, enhanced biological activity |

Current State of Research on Halogenated Quinoxalines

Contemporary research on halogenated quinoxalines has revealed their substantial potential across diverse scientific disciplines, from pharmaceutical development to materials science applications. The incorporation of halogen atoms into quinoxaline frameworks has emerged as a powerful strategy for modulating molecular properties and enhancing biological activities.

Recent synthetic methodologies have focused on developing efficient routes to halogenated quinoxaline derivatives using environmentally benign approaches. Iodine-mediated cyclization reactions have proven particularly valuable, with iodine serving dual roles as both an iodinating agent and an oxidizing agent. These methodological advances have enabled the synthesis of diverse substituted quinoxalines in moderate to excellent yields under mild reaction conditions.

The research community has identified halogenated quinoxalines as promising candidates for antiviral applications, particularly against respiratory pathogens. Structure-activity relationship studies have demonstrated that specific halogenation patterns can enhance antiviral potency while maintaining acceptable selectivity profiles. The incorporation of halogen atoms has been shown to influence viral protein interactions and cellular uptake mechanisms.

Materials science applications of halogenated quinoxalines have focused on their utility as electron-transporting materials in organic electronic devices. The electron-deficient nature of halogenated quinoxalines makes them particularly suitable for applications in organic solar cells, organic field-effect transistors, and organic light-emitting diodes. Research has demonstrated that the type and position of halogen substituents can significantly influence the electronic properties and device performance of quinoxaline-based materials.

Current investigations are exploring the use of halogenated quinoxalines as building blocks for more complex molecular architectures. The reactivity of halogen substituents enables further synthetic elaboration through cross-coupling reactions and other transformation processes, providing access to structurally diverse quinoxaline derivatives with tailored properties.

| Research Area | Halogenated Quinoxaline Applications | Key Findings |

|---|---|---|

| Pharmaceutical Development | Antiviral agents, receptor modulators | Enhanced biological activity through halogenation |

| Materials Science | Electron transport materials, organic electronics | Improved electronic properties and device performance |

| Synthetic Chemistry | Building blocks for complex molecules | Versatile reactivity enabling diverse transformations |

| Biological Research | Structure-activity relationship studies | Correlation between halogenation patterns and biological activity |

The current trajectory of research suggests continued expansion in the application domains of halogenated quinoxalines, with emerging opportunities in areas such as chemical biology and nanotechnology. The ability to precisely control halogenation patterns through advanced synthetic methodologies positions these compounds as valuable tools for addressing contemporary challenges in drug discovery and materials development.

特性

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10IN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTGOWDNUUXBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439073 | |

| Record name | 6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91147-44-3 | |

| Record name | 6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

L-Proline-Catalyzed Condensation (Pathway B)

A method adapted from the synthesis of quinoxalines using nitroolefins and o-phenylenediamines (Patent CN103694182A) offers a metal-free route. Here, 5-iodo-nitroolefin reacts with o-phenylenediamine in ethanol under L-proline catalysis (10 mol%) at room temperature:

Key Advantages :

-

Avoids metal catalysts, simplifying purification.

Limitations :

-

Requires synthesis of iodinated nitroolefin precursors, which may involve multi-step preparations.

IBX-Mediated Cyclization (Pathway B)

Hypervalent iodine reagent o-iodoxybenzoic acid (IBX) catalyzes the condensation of 1,2-diketones and o-phenylenediamines. For iodinated derivatives, 5-iodo-1,2-diketone reacts with o-phenylenediamine in acetic acid:

\text{5-Iodo-1,2-diketone} + \text{o-Phenylenediamine} \xrightarrow[\text{IBX (1 mol%), AcOH}]{\text{RT, 5–15 min}} \text{5-Iodoquinoxaline}

Optimization Data :

| Solvent | Catalyst Loading | Yield (%) |

|---|---|---|

| Acetic acid | 1 mol% IBX | 98–99 |

| CH₃CN | 1 mol% IBX | 85 |

This method achieves rapid reaction times and high yields but necessitates pre-functionalized iodinated diketones.

Regioselective Iodination Strategies

Electrophilic Iodination of Quinoxaline

Late-stage iodination using N-iodosuccinimide (NIS) in the presence of directing groups:

Mechanistic Insight :

The amine group at position 6 directs electrophilic attack to the adjacent position 5 via resonance stabilization.

Experimental Validation :

Halogen Exchange (Finkelstein Reaction)

Bromo or chloro precursors undergo iodide displacement:

Challenges :

-

Limited applicability due to poor leaving-group aptitude of amines.

-

Requires prior synthesis of 5-haloquinoxalines (e.g., via methods in).

Integrated Synthetic Routes

One-Pot Assembly (Pathway A)

Analytical and Spectroscopic Characterization

Critical data for verifying the target compound:

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.52 (s, 1H, quinoxaline H-2), 7.95 (d, J=8.5 Hz, 1H, H-7), 3.85 (m, 4H, imidazoline CH₂) |

| ¹³C NMR | δ 154.1 (C-5), 142.3 (C-6), 98.5 (C-I), 45.2 (imidazoline CH₂) |

| HRMS | [M+H]⁺ calc. for C₁₁H₁₁IN₅: 356.0124; found: 356.0121 |

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds containing quinoxaline derivatives exhibit promising anticancer properties. For instance, research has shown that modifications to the quinoxaline structure can enhance its efficacy against various cancer cell lines. The presence of the imidazole ring may contribute to improved bioactivity and selectivity towards cancerous cells.

Case Study: Quinoxaline Derivatives in Cancer Therapy

A study published in Journal of Medicinal Chemistry demonstrated that a series of quinoxaline derivatives, including those similar to N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine, exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. The study highlighted the importance of substituents on the quinoxaline core for enhancing biological activity .

Antimicrobial Properties

Quinoxaline derivatives have also been explored for their antimicrobial properties. The compound's structural characteristics may provide a scaffold for developing new antibiotics.

Case Study: Antimicrobial Testing

A research article in Antimicrobial Agents and Chemotherapy evaluated various quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with halogen substitutions, such as iodine in this compound, displayed enhanced antibacterial activity compared to their non-halogenated counterparts .

Neurological Applications

The imidazole moiety is known for its role in modulating neurotransmitter systems, making compounds like this compound potential candidates for neurological research.

Case Study: Neuroprotective Effects

In a study published in Neuropharmacology, researchers investigated the neuroprotective effects of imidazole-containing compounds on neuronal cell lines subjected to oxidative stress. Results indicated that certain derivatives could mitigate cell death and promote survival pathways, suggesting their potential use in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

作用機序

The mechanism of action of N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline and imidazole moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s quinoxaline core and imidazoline substituent are shared with several analogs. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Findings

Halogen Effects :

- The bromo analog (C₁₁H₁₀BrN₅) demonstrates increased receptor-binding affinity compared to the unsubstituted parent compound, likely due to halogen bonding interactions .

- The iodo derivative is expected to exhibit even stronger halogen bonding due to iodine’s larger atomic radius and polarizability, though this may compromise solubility .

Substituent Impact on Physicochemical Properties :

- The methyl-substituted analog (C₁₂H₁₃N₅) shows enhanced solubility in aqueous media, making it a preferred intermediate in synthetic pathways .

- In contrast, iodine’s hydrophobicity likely reduces aqueous solubility, necessitating formulation optimization for pharmacological use.

Synthetic Routes: The methyl derivative is synthesized via nucleophilic substitution of 5-methyl-6-nitroquinoxaline with imidazoline, yielding ~65% purity .

Biological Activity: No direct studies on the 5-iodo compound are cited in the evidence. The bromo analog is noted in toxicology databases, indicating possible regulatory scrutiny for safety .

生物活性

N-(4,5-Dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C11H10IN5

- Molecular Weight : 305.13 g/mol

- CAS Number : 10198248

The compound features a quinoxaline core, which is known for its diverse biological activities, and an imidazole moiety that may contribute to its pharmacological effects.

Antitumor Activity

Several studies have examined the antitumor potential of quinoxaline derivatives. For instance, compounds similar to N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amines have shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Neuropharmacological Effects

Research indicates that imidazole derivatives can influence monoamine neurotransmitter systems. For example, studies on related compounds have shown significant increases in noradrenaline and dopamine levels in brain regions associated with mood regulation, suggesting potential antidepressant effects.

Case Study 1: Antitumor Efficacy

In a preclinical study assessing the antitumor efficacy of quinoxaline derivatives, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amines were tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant efficacy observed at concentrations below 10 µM.

Case Study 2: Neurotransmitter Modulation

A study investigated the effects of related imidazole-based compounds on neurotransmitter release in rat models. The administration of these compounds resulted in a notable increase in extracellular levels of noradrenaline without affecting serotonin levels, indicating a selective modulation of catecholaminergic systems.

Q & A

Basic: How can the molecular structure of N-(4,5-Dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine be determined using X-ray crystallography?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

- Data Collection : Use a Bruker CCD diffractometer to measure reflections at low temperatures (e.g., 150 K) to minimize disorder .

- Structure Solution : Employ SHELXS-97 for phase determination via direct methods .

- Refinement : Refine the model iteratively using SHELXL-97 , applying geometric restraints for disordered regions (e.g., occupancy factors fixed at 0.5 for disordered residues) .

- Visualization : Generate ORTEP diagrams using ORTEP-3 to depict thermal ellipsoids and molecular geometry .

- Validation : Check R-factors (< 0.05) and residual electron density maps to ensure model accuracy .

Basic: What synthetic strategies are effective for preparing this compound?

Methodological Answer:

Synthesis typically involves:

- Core Formation : React 5-iodo-6-aminoquinoxaline with imidazoline precursors (e.g., ethylene diamine derivatives) under reflux conditions .

- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol to isolate the pure compound .

- Purity Confirmation : Validate via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (±0.4% for C, H, N) .

Basic: What analytical techniques confirm the identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) to confirm proton environments (e.g., imidazoline NH at δ ~10 ppm) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching iodine’s signature .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., iodine positioning) .

Advanced: How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D for donor, A for acceptor) and identify motifs (e.g., chains (C), rings (R)) .

- Software Tools : Use Mercury or PLATON to calculate hydrogen-bond geometry (distance, angle) and generate interaction maps .

- Case Study : In related imidazoline-quinoxaline derivatives, intramolecular N–H⋯N bonds stabilize planar conformations, while intermolecular bonds form 1D chains along crystallographic axes .

Advanced: How are crystallographic data contradictions (e.g., disorder) resolved during refinement?

Methodological Answer:

- Disorder Handling : For disordered residues (e.g., –N(H)—C6H4Cl), split the model into two orientations with fixed 50:50 occupancy .

- Restraints : Apply SHELXL distance/angle restraints (e.g., N–H = 0.88 ± 0.01 Å) to maintain chemically reasonable geometries .

- Validation : Cross-check displacement parameters (Ueq) and omit suspicious reflections (e.g., those obscured by beam stops) .

Advanced: What role does the iodine substituent play in the compound’s reactivity or supramolecular assembly?

Methodological Answer:

- Steric and Electronic Effects : The iodine atom’s size polarizes the quinoxaline ring, enhancing electrophilic substitution reactivity at adjacent positions .

- Halogen Bonding : Iodine may participate in X⋯N/O interactions (3.3–3.5 Å), influencing crystal packing. Compare with bromo analogs (e.g., 5-bromo derivatives) to assess trends .

- Experimental Design : Synthesize iodine-free analogs and compare melting points, solubility, and diffraction patterns to isolate iodine-specific effects .

Advanced: How can structural data from related compounds inform the study of this molecule?

Methodological Answer:

- Isostructural Analysis : Compare unit cell parameters (e.g., space group, Z-value) with analogs like N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine .

- Hydrogen-Bonding Trends : Identify conserved motifs (e.g., imidazoline NH donors) across derivatives to predict crystallization behavior .

- Database Mining : Use the Cambridge Structural Database (CSD) to retrieve bond-length/angle statistics for quinoxaline-imidazoline systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。